![molecular formula C21H13N3O2S B289938 14-(4-acetylphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one](/img/structure/B289938.png)
14-(4-acetylphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-acetylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrimido-thieno-quinoline core, making it a potential candidate for various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-acetylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-acetylphenylamine with a suitable thieno[2,3-b]quinoline derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by cyclization to form the desired pyrimido-thieno-quinoline core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-acetylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to modify the quinoline or thieno moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anticonvulsant activities.
Mecanismo De Acción
The mechanism of action of 3-(4-acetylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For instance, its anticancer activity may involve inhibition of key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrano[4’,3’:4,5]pyrido[2,3-b]thieno[3,2-d]pyrimidine derivatives
- Pyrimido[5’,4’:2,3]-thieno[2,3-c]isoquinoline derivatives
- Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives
Uniqueness
3-(4-acetylphenyl)pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one stands out due to its unique combination of a pyrimido-thieno-quinoline core, which imparts distinct biological activities and chemical reactivity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C21H13N3O2S |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
14-(4-acetylphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one |
InChI |
InChI=1S/C21H13N3O2S/c1-12(25)13-6-8-15(9-7-13)24-11-22-18-16-10-14-4-2-3-5-17(14)23-20(16)27-19(18)21(24)26/h2-11H,1H3 |
Clave InChI |
BPDZRGXSQWBXJN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC5=CC=CC=C5C=C34 |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC5=CC=CC=C5C=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)
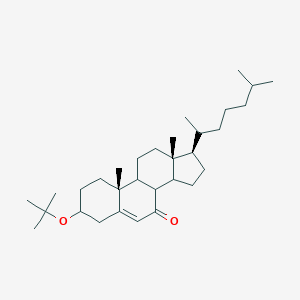
![4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B289857.png)
![5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol](/img/structure/B289860.png)

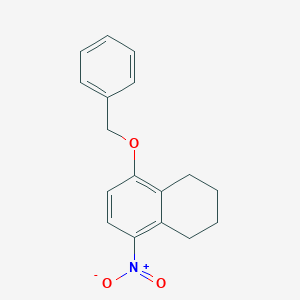
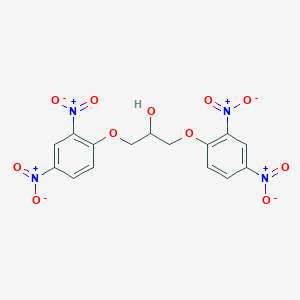
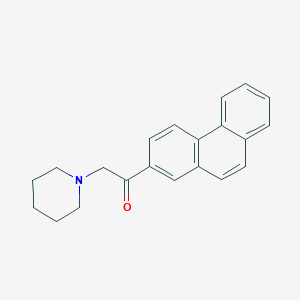
![2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione](/img/structure/B289869.png)
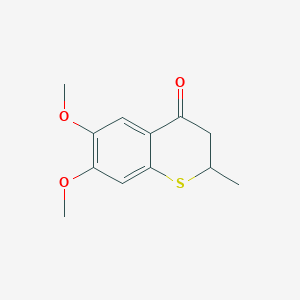
![7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289872.png)
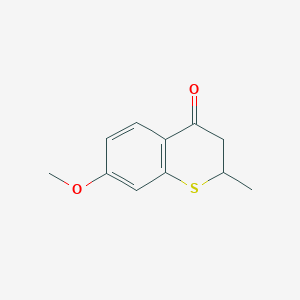
![N-phenyl-N-[phenyl(2-thienyl)methylene]amine](/img/structure/B289876.png)
